Fmoc-N-Me-D-Cys(Trt)-OH

Übersicht

Beschreibung

Fmoc-N-Me-D-Cys(Trt)-OH is a useful research compound. Its molecular formula is C38H33NO4S and its molecular weight is 599.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

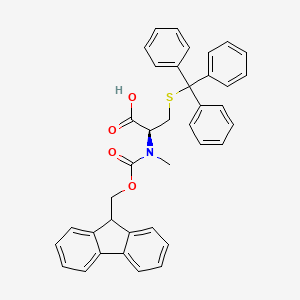

Fmoc-N-Me-D-Cys(Trt)-OH is a synthetic amino acid derivative that plays a significant role in peptide synthesis and has various biological applications. This compound features a Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is commonly used in solid-phase peptide synthesis (SPPS), and a Trt (trityl) protecting group for the thiol side chain of cysteine. Its unique structure allows for specific interactions in biological systems, making it an important building block in medicinal chemistry and biochemistry.

- Molecular Formula : C₃₈H₃₃NO₄S

- Molecular Weight : 617.77 g/mol

- Melting Point : 234-239 °C

- Optical Activity : [α]22/D -25.0° (c = 0.5% in dichloromethane)

Structural Characteristics

| Property | Value |

|---|---|

| Fmoc Group | Present |

| Trt Group | Present |

| Storage Temperature | 2-8 °C |

This compound exhibits several biological activities that contribute to its utility in research and pharmaceutical applications:

- Peptide Synthesis : The compound is primarily utilized as a building block in the synthesis of peptides, particularly those requiring thioester formation. It facilitates the migration of residues to cysteinyl thiol groups, which is crucial for forming peptide thioesters under acidic conditions .

- Antimicrobial Activity : Research indicates that derivatives of cysteine, including this compound, can exhibit antimicrobial properties against various pathogens, including bacteria and viruses .

- Cell Signaling Pathways : The compound has been implicated in modulating several signaling pathways, such as the MAPK/ERK pathway and JAK/STAT signaling, which are vital for cellular responses to external stimuli .

Case Studies and Research Findings

Several studies have highlighted the biological relevance of this compound:

- Peptide Thioester Synthesis : A study by Serra et al. (2020) demonstrated the efficiency of using this compound in solid-phase synthesis for cyclic peptides via native chemical ligation, showcasing its role in generating complex peptide structures .

- Selective Bi-directional Amide Bond Cleavage : Qiu et al. (2014) explored the use of this compound in selective cleavage reactions, providing insights into controlled modifications of peptide sequences, which are essential for drug development .

Applications

The broad applications of this compound include:

- Peptide Therapeutics : Used in the design and synthesis of peptide-based drugs targeting specific diseases.

- Antibody-Drug Conjugates (ADCs) : Its ability to form stable linkages makes it suitable for developing ADCs that enhance targeted delivery of chemotherapeutic agents .

- Research Tool : Employed in studies investigating cellular mechanisms, protein interactions, and drug resistance mechanisms.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-N-Me-D-Cys(Trt)-OH serves as a crucial building block in the synthesis of peptides, particularly those containing cysteine residues. Its applications in peptide synthesis include:

- Fmoc Solid-Phase Peptide Synthesis (SPPS) : The Fmoc protection strategy allows for the selective deprotection of amino acids during peptide assembly. This compound can be incorporated into peptides where cysteine's thiol group is critical for subsequent reactions, such as disulfide bond formation or thioester synthesis .

- Preparation of Peptide Thioesters : This compound is particularly effective in forming peptide thioesters under acidic conditions, which are essential for ligation reactions in peptide synthesis . The introduction of this derivative can be facilitated using coupling reagents like HATU in the presence of DIPEA, enhancing the efficiency of the coupling process .

Therapeutic Applications

The reactivity profile of cysteine derivatives like this compound opens avenues for developing therapeutics, particularly in creating cyclic peptides and peptidomimetics that exhibit enhanced stability and bioactivity.

- Cyclic Peptides : Cyclic peptides often exhibit improved pharmacokinetic properties compared to their linear counterparts. This compound can be used to synthesize cyclic structures that mimic natural peptides, potentially leading to novel therapeutic agents .

- Antitumor Activity : Research has demonstrated that peptides synthesized using this compound can exhibit significant antitumor activity. For instance, its use in synthesizing dithiol derivatives has been linked to the development of compounds with potent anticancer properties, such as Triostin A, which intercalates into DNA and disrupts cellular processes .

Case Study 1: Synthesis of Triostin A

A notable application of this compound was reported in the synthesis of Triostin A, a bicyclic depsipeptide known for its antitumoral effects. The study employed a symmetrical bis(diphenylmethyl) linker system to facilitate the solid-phase synthesis of this compound, demonstrating the versatility of this compound in complex peptide assembly .

Case Study 2: Development of Cysteine Protecting Groups

In a comprehensive review of cysteine protecting groups, this compound was highlighted for its effectiveness in various deprotection strategies during peptide synthesis. The review analyzed over 60 protecting groups, emphasizing the importance of selecting appropriate conditions for deprotection to minimize side reactions while maximizing yield and purity .

Eigenschaften

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-tritylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H33NO4S/c1-39(37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)35(36(40)41)26-44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,40,41)/t35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKOPMQMPUNRGI-PGUFJCEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H33NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.